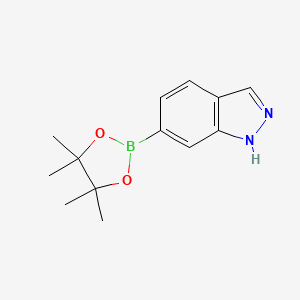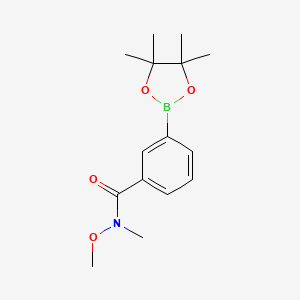
6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one
Übersicht
Beschreibung
6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one (6HDHQ) is a heterocyclic compound that is widely used as a building block in the synthesis of various organic molecules. It is a highly versatile compound that is used in a variety of applications, such as pharmaceuticals, agrochemicals, and materials science. 6HDHQ has been widely studied for its potential to act as a ligand in catalytic reactions and its ability to form stable complexes with metal ions. In addition, 6HDHQ has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antiviral, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : The compound has been used in the synthesis of various complexes and derivatives. For example, it's been involved in forming transition metal complexes, demonstrating its utility in coordination chemistry and crystallography (Gudasi et al., 2006).
Chemical Reactions and Derivative Formation : It serves as a precursor in various chemical reactions. For instance, its derivatives have been synthesized via formal cycloaddition reactions, highlighting its versatility in organic synthesis (Stepakov et al., 2022).
Antimicrobial and Antibacterial Studies : Some derivatives of this compound have been explored for their antimicrobial properties. For example, a study found that certain derivatives did not show significant antibacterial activity, suggesting a need for further modifications to enhance their effectiveness (Arrahman et al., 2016).
Catalytic Applications : It has been used in the development of catalysts. For instance, hydroxyapatite nanoparticles have been utilized as efficient catalysts for the synthesis of its derivatives, indicating its role in green chemistry (Razavi & Akhlaghinia, 2016).
Synthesis Optimization : Research has been conducted to optimize the synthesis of certain derivatives, highlighting the ongoing efforts to improve the efficiency of producing these compounds (Ziyadullaev et al., 2020).
Potential Anticancer Applications : Some derivatives have been studied for their potential anticancer activity. For example, a study on 4-tetrazolyl-substituted derivatives showed promising results against breast cancer cells, suggesting its potential in medicinal chemistry (Xiong et al., 2022).
Anti-Inflammatory and Analgesic Properties : The anti-inflammatory and analgesic activities of certain derivatives have been explored, indicating the compound's potential in pharmacology (Hunoor et al., 2010).
Corrosion Inhibition : Research has investigated its derivatives as corrosion inhibitors, demonstrating its application in materials science and engineering (Khan et al., 2017).
Eigenschaften
IUPAC Name |
6-hydroxy-3,4-dihydro-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-6-1-2-7-5(3-6)4-9-8(12)10-7/h1-3,11H,4H2,(H2,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIFCBMOLUDOSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652330 | |
| Record name | 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one | |
CAS RN |
948552-89-4 | |
| Record name | 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide](/img/structure/B1387048.png)



